Cas no 5176-59-0 (2,3-dihydro-1H-inden-4-ylmethanol)

2,3-dihydro-1H-inden-4-ylmethanol structure
5176-59-0 structure
Product Name:2,3-dihydro-1H-inden-4-ylmethanol
CAS No:5176-59-0
MF:C10H12O
MW:148.201683044434
CID:2620102
PubChem ID:298801
Update Time:2025-04-21

2,3-dihydro-1H-inden-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 5176-59-0
    • DTXSID10966067
    • NSC171140
    • SCHEMBL19354043
    • (2,3-Dihydro-1H-inden-4-yl)methanol
    • 4-Hydroxymethylindan
    • EN300-1858528
    • QCA89833
    • 65898-33-1
    • NSC-171140
    • 2,3-dihydro-1H-inden-4-ylmethanol
    • Inchi: 1S/C10H12O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,11H,2,4,6-7H2
    • InChI Key: XIMCAYIODVYECR-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CC2CCCC=21

Computed Properties

  • Exact Mass: 148.088815002Da
  • Monoisotopic Mass: 148.088815002Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų
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